2-Naphthyl isothiocyanate
Overview
Description
2-Naphthyl isothiocyanate is an aromatic isocyanate . It is formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Chemical Reactions Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines, isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) .Physical And Chemical Properties Analysis
2-Naphthyl isothiocyanate is a solid with a molecular weight of 169.18 . It has a boiling point of 83 °C/0.2 mmHg and a melting point of 53-56 °C .Scientific Research Applications
Catalytic Reactions
2-Naphthyl isothiocyanate participates in catalytic reactions for synthesizing complex molecules. Nguyen and Retailleau (2022) demonstrated its role in a DABCO-catalyzed reaction with 2-naphthols, forming 2-iminonaphtho-1,3-oxathioles, useful intermediates in organic synthesis. The reaction could proceed without external oxidants, showing its efficiency in synthesizing heterocyclic compounds (Nguyen & Retailleau, 2022).
Chirality Analysis
It serves as a chirality recognizing agent for determining the enantiomeric purity of chiral amines via NMR analysis, as demonstrated by Ju et al. (2000). This application is crucial for the pharmaceutical industry, where enantiomeric purity directly affects drug efficacy and safety (Ju et al., 2000).
Material Science
In material science, 2-Naphthyl isothiocyanate derivatives have been explored for their electro-optical properties in liquid crystal (LC) compounds. Peng et al. (2017) found these compounds exhibit high birefringence, making them suitable for optical devices, particularly in environments requiring fast-response LC devices under high-temperature conditions (Peng et al., 2017).
Chemical Synthesis
Kovacs, Lebuis, and Shaver (2001) investigated ruthenium-assisted insertion reactions of isothiocyanates, including 2-naphthyl isothiocyanate, into silicon-sulfur bonds. These reactions are pivotal for developing novel organometallic complexes with potential applications in catalysis and material science (Kovacs, Lebuis, & Shaver, 2001).
Safety And Hazards
2-Naphthyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .
Future Directions
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been developed . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) . It has the potential to realize the industrial production of some complicated isothiocyanates .
properties
IUPAC Name |
2-isothiocyanatonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMXPNYHPHIDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876634 | |
Record name | 2-ISOTHIOCYANONAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanatonaphthalene | |
CAS RN |
1636-33-5 | |
Record name | 2-Naphthylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ISOTHIOCYANONAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30876634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NAPHTHYLISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LP7A9XG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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